molecular formula C21H24FNO3S B2881717 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1394802-38-0

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2881717
CAS No.: 1394802-38-0
M. Wt: 389.49
InChI Key: QQJISRWLBZGZIT-UHFFFAOYSA-N
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Description

N-{[4-(4-Fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (oxan-4-yl) ring substituted with a 4-fluorophenyl group and a 4-methylphenyl ethene sulfonamide moiety. Sulfonamides are widely studied for their enzyme inhibitory activity (e.g., COX, kinases) and structural diversity, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3S/c1-17-2-4-18(5-3-17)10-15-27(24,25)23-16-21(11-13-26-14-12-21)19-6-8-20(22)9-7-19/h2-10,15,23H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJISRWLBZGZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound exhibits various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC20H22FNO2S
Molecular Weight327.4 g/mol
CAS Number1091047-42-5
LogP5.1087
Polar Surface Area50.335 Ų

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to possess enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus .

A study by Patel et al. (2023) highlighted that certain sulfonamide derivatives demonstrated increased antibacterial efficacy compared to standard drugs like streptomycin. The compounds tested showed varying degrees of effectiveness against multiple bacterial strains, indicating the potential of these derivatives as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are linked to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies demonstrated that related compounds exhibited selective COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Antioxidant activity is another notable feature of this compound. Compounds in this class have shown moderate to good antioxidant properties through assays such as the DPPH radical scavenging test . This activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives, including those structurally related to this compound. For example:

  • Synthesis and Characterization : A study synthesized a series of sulfonamide derivatives and evaluated their biological activities. Compounds showed promising results in terms of antibacterial and antioxidant activities .
  • Molecular Modeling Studies : Computational studies have been performed to predict the binding affinity of these compounds to COX enzymes, correlating well with experimental data regarding their inhibitory effects .

Comparison with Similar Compounds

Core Substituents and Functional Groups

The compound’s unique tetrahydropyran-linked 4-fluorophenyl group distinguishes it from other sulfonamides. Key structural analogs include:

Compound Name Core Structure Substituents Molecular Formula Reference ID
(E)-2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide Ethene sulfonamide 4-Chlorophenyl, 4-methylbenzyl C₁₆H₁₆ClNO₂S
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione 3-Chlorophenyl, 4-methylphenyl, morpholin-4-ylmethyl C₂₀H₂₀ClN₅OS
2-((5-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole-thioacetamide 4-Fluorophenyl, 4-methylphenyl, thiazol-2-yl C₂₁H₁₈FN₃OS₂
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide Quinolinone-sulfonyl 4-Ethylphenyl, 4-fluorophenylsulfonyl, 6-fluoroquinolinone C₂₅H₂₁F₂N₂O₄S

Key Observations :

  • Tetrahydropyran vs. Heterocyclic Rings : The target compound’s oxan-4-yl group may enhance metabolic stability compared to morpholine (e.g., compound 22a in ) or piperazine derivatives .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity increases lipophilicity and binding affinity compared to chlorine in analogs like the chlorophenyl sulfonamide in .
  • Sulfonamide Linkage : The ethene sulfonamide backbone is shared with and , but the tetrahydropyran substitution likely alters steric and electronic profiles .

Pharmacological and Physicochemical Properties

Physicochemical Properties

  • Solubility : The tetrahydropyran group may reduce aqueous solubility compared to morpholine or piperazine derivatives due to increased hydrophobicity .

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